Doxo-emch

説明

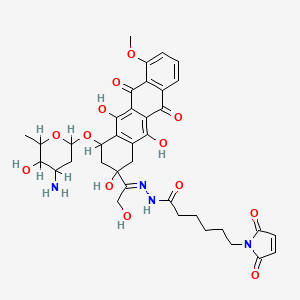

Structure

2D Structure

特性

Key on ui mechanism of action |

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |

|---|---|

CAS番号 |

151038-96-9 |

分子式 |

C37H42N4O13 |

分子量 |

750.7 g/mol |

IUPAC名 |

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |

InChIキー |

OBMJQRLIQQTJLR-FRTGXRTISA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

同義語 |

INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

製品の起源 |

United States |

Chemical Synthesis and Advanced Structural Elucidation Methodologies

Synthetic Pathways for Doxorubicin(6-maleimidocaproyl)hydrazone Construction

The construction of Doxorubicin(6-maleimidocaproyl)hydrazone hinges on the successful synthesis of its constituent parts: the doxorubicin (B1662922) molecule and the bifunctional maleimidocaproyl hydrazone linker. The strategic design of this linker allows for a stable yet cleavable linkage to doxorubicin, a critical feature for its intended applications.

Precursor Synthesis of Maleimidocaproyl Hydrazone Linker Moiety

The journey to synthesizing Doxorubicin(6-maleimidocaproyl)hydrazone begins with the preparation of the maleimidocaproyl hydrazone linker. This crucial precursor, formally known as 6-maleimidocaproic acid hydrazide, provides the chemical bridge between doxorubicin and a carrier molecule. The synthesis of this linker is a multi-step process that starts with the reaction of maleic anhydride and 6-aminocaproic acid. This initial reaction forms an intermediate amic acid, which is then cyclized to create the maleimide (B117702) ring structure. The carboxylic acid end of the resulting 6-maleimidocaproic acid is then activated, often by conversion to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with hydrazine hydrate to yield the desired 6-maleimidocaproic acid hydrazide. The final linker molecule possesses a terminal maleimide group, reactive towards sulfhydryl groups, and a hydrazide moiety, which is poised for reaction with a carbonyl group.

Optimized Conjugation Strategies for Doxorubicin via Hydrazone Formation

The conjugation of the maleimidocaproyl hydrazone linker to doxorubicin is achieved through the formation of a hydrazone bond. This reaction specifically targets the C-13 ketone of the doxorubicin molecule. The hydrazide group of the linker acts as a nucleophile, attacking the electrophilic carbonyl carbon of doxorubicin. This reaction is typically carried out in an acidic methanolic solution, as the acidic environment catalyzes the condensation reaction and the subsequent dehydration to form the stable C=N double bond of the hydrazone. The resulting hydrazone linkage is designed to be sensitive to acidic conditions. While stable at physiological pH (around 7.4), the bond is readily cleaved in more acidic environments, such as those found within the endosomal and lysosomal compartments of cells. This pH-dependent stability is a cornerstone of the molecule's design for targeted drug delivery systems.

Chromatographic and Non-Chromatographic Purification Techniques for Conjugate Isolation

Following the conjugation reaction, a mixture containing the desired Doxorubicin(6-maleimidocaproyl)hydrazone, unreacted doxorubicin, and excess linker necessitates a robust purification strategy. A combination of chromatographic and non-chromatographic techniques is employed to isolate the pure conjugate.

Non-Chromatographic Methods: Size exclusion chromatography is a commonly used non-chromatographic method for the initial purification. For instance, using Bio-Beads, which are porous polymer beads, allows for the separation of molecules based on their size. The larger conjugate will elute before the smaller, unreacted starting materials.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for the fine purification and analysis of the conjugate. Reversed-phase HPLC, using a C18 column and a gradient elution system (e.g., water and acetonitrile with a small percentage of an acid like trifluoroacetic acid), can effectively separate the conjugate from impurities. The elution of the compounds is monitored by UV-Vis spectrophotometry, typically at the characteristic absorbance wavelength of doxorubicin (around 480 nm).

Spectroscopic and Analytical Methods for Comprehensive Structural Confirmation

To unequivocally confirm the structure of the synthesized Doxorubicin(6-maleimidocaproyl)hydrazone, a suite of advanced spectroscopic and analytical techniques is utilized. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and fragmentation patterns.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum, characteristic signals from both the doxorubicin and the linker are expected. The aromatic protons of the doxorubicin aglycone will appear in the downfield region, while the protons of the daunosamine sugar and the aliphatic chain of the linker will be found in the upfield region. The disappearance of the C-13 ketone signal in the ¹³C NMR spectrum and the appearance of a new signal corresponding to the hydrazone carbon are key indicators of successful conjugation. Isotopic labeling, for instance with ¹³C at the maleimide double bond, can be used to further confirm the structure and study its interactions with other molecules. researchgate.net

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for Doxorubicin(6-maleimidocaproyl)hydrazone

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Doxorubicin Aromatic Protons | 7.5 - 8.0 | 110 - 140 |

| Doxorubicin Daunosamine Protons | 1.2 - 5.5 | 30 - 100 |

| Doxorubicin Methoxyl Group | ~4.0 | ~57 |

| Maleimide Protons | ~6.7 | ~134 |

| Linker Methylene Protons | 1.2 - 3.5 | 25 - 40 |

| Hydrazone Carbon (C=N) | - | 150 - 160 |

| Doxorubicin C-13 (as hydrazone) | - | ~155 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides definitive confirmation of the molecular weight of Doxorubicin(6-maleimidocaproyl)hydrazone and offers insights into its structure through fragmentation analysis. The expected molecular weight of the compound is approximately 750.7 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which should correspond to the calculated elemental composition of C₃₇H₄₂N₄O₁₃. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the protonated molecule ([M+H]⁺). Under collision-induced dissociation, the molecule is expected to fragment at predictable locations, such as the glycosidic bond of the daunosamine sugar and the hydrazone linkage. The observation of fragment ions corresponding to the doxorubicin aglycone, the daunosamine sugar, and the maleimidocaproyl hydrazone linker provides unequivocal evidence for the correct structure of the conjugate.

Interactive Data Table: Expected Mass Spectrometry Data for Doxorubicin(6-maleimidocaproyl)hydrazone

| Analysis | Expected Value (m/z) | Interpretation |

| Molecular Ion [M+H]⁺ | ~751.7 | Confirmation of the molecular weight of the intact conjugate. |

| Fragment 1 | ~544.1 | Corresponds to the protonated doxorubicin molecule following cleavage of the hydrazone bond. |

| Fragment 2 | ~415.1 | Corresponds to the doxorubicin aglycone after loss of the daunosamine sugar. |

| Fragment 3 | ~211.1 | Corresponds to the protonated maleimidocaproyl hydrazone linker. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Characterization

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique in the pharmaceutical sciences, offering high resolution and sensitivity for the separation, identification, and quantification of chemical compounds. In the context of Doxorubicin(6-maleimidocaproyl)hydrazone, HPLC is critically employed to ascertain its purity and to characterize potential isomers, ensuring the quality and consistency of the synthesized compound.

The purity of Doxorubicin(6-maleimidocaproyl)hydrazone is a crucial parameter, as impurities can affect its stability, efficacy, and safety. HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice for purity assessment. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More hydrophobic molecules have a stronger interaction with the stationary phase and thus elute later.

A stability-indicating HPLC method is often developed to separate the intact Doxorubicin(6-maleimidocaproyl)hydrazone from its potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. This ensures that the analytical method can accurately measure the drug substance in the presence of its degradants.

Isomeric characterization is another vital aspect of the analysis of Doxorubicin(6-maleimidocaproyl)hydrazone. The complex structure of doxorubicin contains several chiral centers, and the synthesis process could potentially lead to the formation of stereoisomers. Furthermore, the hydrazone linkage can exist as E/Z (geometric) isomers. These isomers may exhibit different biological activities and physicochemical properties. Chiral HPLC, employing a chiral stationary phase (CSP), is a powerful technique for the separation of enantiomers and diastereomers. nih.gov The separation on a CSP is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for the isomers.

The selection of the appropriate HPLC column and mobile phase is critical for achieving the desired separation. For purity analysis, C18 columns are widely used due to their versatility and wide range of hydrophobicity. For isomeric separation, various types of chiral stationary phases are available, including polysaccharide-based, protein-based, and cyclodextrin-based columns. nih.gov The choice of the mobile phase, including its composition, pH, and additives, is optimized to achieve the best resolution and peak shape.

Detection is typically performed using a UV-Vis detector, as doxorubicin has a strong chromophore and exhibits maximum absorbance at specific wavelengths, often around 254 nm. For more sensitive and specific detection, especially in complex matrices or for trace-level impurities, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

Below are representative data tables outlining typical HPLC methods that could be adapted for the analysis of Doxorubicin(6-maleimidocaproyl)hydrazone.

Table 1: Representative RP-HPLC Method for Purity Assessment

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | X-Terra C18 (100mm x 4.6mm, 3.5 µm) or equivalent |

| Mobile Phase | A: 0.05 mM Ammonium acetate in waterB: Acetonitrile/Methanol (1:1, v/v) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 - 20 µL |

| Run Time | 10 - 30 minutes |

Table 2: Representative Chiral HPLC Method for Isomeric Characterization

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiral Stationary Phase Column (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Ethanol mixtures with additives (e.g., trifluoroacetic acid) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at 254 nm or Circular Dichroism (CD) detector |

| Injection Volume | 10 - 20 µL |

| Run Time | Dependent on resolution, typically 20-40 minutes |

These tables provide a foundational framework for the development of specific HPLC methods for the quality control of Doxorubicin(6-maleimidocaproyl)hydrazone. The actual parameters would require optimization and validation for this particular molecule.

Preclinical Pharmacological and Efficacy Assessments

Cellular and Subcellular Mechanisms of Action of Doxorubicin(6-maleimidocaproyl)hydrazone

Doxorubicin(6-maleimidocaproyl)hydrazone operates as a prodrug, meaning it is administered in an inactive form and is converted to its active cytotoxic counterpart, doxorubicin (B1662922), under specific physiological conditions. wu.ac.th The design of this compound leverages the unique microenvironment of tumors to achieve targeted drug delivery.

Upon intravenous administration, Doxorubicin(6-maleimidocaproyl)hydrazone rapidly and selectively binds to the cysteine-34 position of endogenous albumin in the bloodstream. nih.gov This albumin-drug conjugate circulates throughout the body and preferentially accumulates in solid tumors. This accumulation is attributed to the enhanced permeability and retention (EPR) effect, a phenomenon characterized by the leaky vasculature and poor lymphatic drainage of tumor tissues. ijpsonline.com

Once the albumin-bound conjugate reaches the tumor, it is internalized by cancer cells through processes such as endocytosis. nih.gov The key to the targeted release of doxorubicin lies in the acid-sensitive hydrazone linker that connects the drug to the maleimidocaproyl spacer. nih.govresearchgate.net The intracellular environment of endosomes and lysosomes is significantly more acidic (pH 5.0-6.0) than the physiological pH of blood (pH 7.4). nih.gov This acidic environment catalyzes the cleavage of the hydrazone bond, leading to the release of the active doxorubicin moiety directly within the tumor cell. nih.govresearchgate.net This targeted release mechanism is crucial for minimizing the exposure of healthy tissues to the cytotoxic effects of doxorubicin. nih.gov

Following its release from the hydrazone conjugate, doxorubicin exerts its cytotoxic effects through well-established mechanisms. The primary modes of action are DNA intercalation and the inhibition of topoisomerase II. ijpsonline.com

Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This physical obstruction disrupts the normal functions of DNA, including replication and transcription, ultimately leading to cell death. ijpsonline.com

Furthermore, doxorubicin poisons topoisomerase II, an enzyme essential for resolving the topological challenges that arise during DNA replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. ijpsonline.com This extensive DNA damage triggers cellular stress responses that culminate in apoptosis. ijpsonline.com

The intracellular release of doxorubicin from the Doxorubicin(6-maleimidocaproyl)hydrazone conjugate initiates a cascade of events that lead to programmed cell death, or apoptosis. The substantial DNA damage caused by doxorubicin activates cellular DNA damage response pathways. nih.gov

These pathways can lead to the arrest of the cell cycle, typically at the G2/M phase, preventing the cell from proceeding with mitosis until the DNA damage is repaired. researchgate.netnih.gov If the damage is too extensive to be repaired, the apoptotic machinery is activated. This involves the activation of a family of proteases called caspases, which execute the systematic dismantling of the cell. nih.gov Studies on doxorubicin have shown that it can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

The cellular response to doxorubicin released from the hydrazone conjugate involves the complex interplay of numerous signaling pathways and the subsequent alteration of gene expression profiles. The DNA damage inflicted by doxorubicin activates signaling cascades that are central to the cell's decision to undergo apoptosis, cell cycle arrest, or attempt DNA repair. researchgate.netmdpi.com

Key signaling pathways implicated in the cellular response to doxorubicin include the p53 pathway, which is a critical regulator of cell cycle arrest and apoptosis in response to DNA damage. mdpi.com The activation of stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, also plays a significant role in mediating the apoptotic response. nih.gov

In Vitro Efficacy Profiling in Disease-Relevant Cellular Models

The in vitro efficacy of Doxorubicin(6-maleimidocaproyl)hydrazone and its active metabolite, doxorubicin, has been evaluated in a variety of cancer cell lines to determine its cytotoxic and antiproliferative activity.

Studies have demonstrated that Doxorubicin(6-maleimidocaproyl)hydrazone, upon release of doxorubicin, exhibits potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

While specific IC50 data for Doxorubicin(6-maleimidocaproyl)hydrazone across a wide range of cell lines is not always publicly available in a consolidated format, preclinical studies have consistently shown its superior or comparable activity to free doxorubicin in various models. nih.govnih.gov For instance, an acid-hydrolysable, albumin-bound form of doxorubicin demonstrated IC50 values that approximated those of free doxorubicin in clonogenic assays across 12 different human xenografts. nih.gov

The following table presents a compilation of IC50 values for the parent compound, doxorubicin, across a diverse range of human cancer cell lines, which provides a relevant context for the expected potency of the doxorubicin released from the hydrazone conjugate.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 2.5 | wu.ac.th |

| MDA-MB-231 | Breast Cancer | 6.602 | ijpsonline.com |

| HepG2 | Hepatocellular Carcinoma | 12.2 | wu.ac.th |

| Huh7 | Hepatocellular Carcinoma | > 20 | wu.ac.th |

| A549 | Lung Cancer | > 20 | wu.ac.th |

| HeLa | Cervical Cancer | 2.9 | wu.ac.th |

| UMUC-3 | Bladder Cancer | 5.1 | wu.ac.th |

| BFTC-905 | Bladder Cancer | 2.3 | wu.ac.th |

| M21 | Skin Melanoma | 2.8 | wu.ac.th |

| IMR-32 | Neuroblastoma | N/A (comparative data) | ekb.eg |

| UKF-NB-4 | Neuroblastoma | N/A (comparative data) | ekb.eg |

| HCT116 | Colon Cancer | N/A (comparative data) | |

| PC3 | Prostate Cancer | 2.640 (µg/ml) |

Comparative Selectivity and Specificity in Targeted versus Non-Targeted Cellular Contexts

The selectivity of Doxorubicin(6-maleimidocaproyl)hydrazone is primarily achieved through its unique in vivo mechanism of action rather than inherent cellular selectivity demonstrated in vitro. Upon intravenous administration, the maleimide (B117702) moiety of DOXO-EMCH rapidly and selectively binds to the cysteine-34 position of circulating albumin. aacrjournals.orgnih.gov This albumin-bound conjugate then accumulates in solid tumors through the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature and impaired lymphatic drainage of tumor tissues. nih.gov

The specificity of drug release is conferred by the acid-sensitive hydrazone linker. This linker is stable at the physiological pH of the bloodstream but is designed to be cleaved in the more acidic environment of tumor tissues or within the acidic compartments of tumor cells, such as endosomes and lysosomes, following cellular uptake. aacrjournals.orgresearchgate.net This targeted release mechanism aims to concentrate the cytotoxic effects of doxorubicin within the tumor while minimizing exposure to healthy tissues.

While the in vivo targeting mechanism is well-documented, specific preclinical studies directly comparing the cytotoxic effects of Doxorubicin(6-maleimidocaproyl)hydrazone on tumor cells versus a panel of normal, non-targeted cells in a controlled in vitro setting are not extensively detailed in the reviewed literature. The therapeutic advantage is principally attributed to the differential accumulation and release at the tissue level in vivo.

Investigation of Intrinsic and Acquired Resistance Mechanisms in Cell Culture

Detailed investigations into the intrinsic and acquired resistance mechanisms specifically for Doxorubicin(6-maleimidocaproyl)hydrazone at the cellular level are not prominently available in the reviewed scientific literature. Research has largely focused on the parent compound, doxorubicin, for which resistance mechanisms are well-established and include overexpression of drug efflux pumps (like P-glycoprotein), alterations in topoisomerase IIα, and activation of anti-apoptotic pathways.

It is plausible that tumor cells could develop cross-resistance to Doxorubicin(6-maleimidocaproyl)hydrazone if they have acquired resistance to doxorubicin, particularly if the resistance mechanism does not involve drug uptake. However, specific studies confirming this or identifying unique resistance pathways to the prodrug itself are lacking. The design of this compound, which leads to high intratumoral concentrations of doxorubicin, may potentially overcome some mechanisms of resistance that are dependent on drug influx.

In Vivo Efficacy and Preclinical Pharmacokinetic Evaluations in Animal Models

Preclinical studies have consistently demonstrated the superior antitumor efficacy of Doxorubicin(6-maleimidocaproyl)hydrazone compared to free doxorubicin in a variety of murine tumor models. The ability to administer higher equivalent doses of doxorubicin in its prodrug form, due to a better toxicity profile, contributes to this enhanced efficacy. aacrjournals.org

Complete remissions have been reported in a murine renal cell carcinoma model (RENCA) and a breast carcinoma xenograft model (MDA-MB 435) following treatment with this compound, an outcome not observed with conventional doxorubicin therapy. aacrjournals.org In other xenograft models, including breast carcinoma (MCF-7), ovarian carcinoma (A2780), small cell lung cancer (H209), and in an orthotopic pancreas carcinoma model (AsPC-1), this compound showed more potent antitumor activity than free doxorubicin. apexbt.com

While many studies report superior efficacy, detailed quantitative data on tumor growth inhibition (T/C values) and specific regression rates across different models are not consistently presented in a standardized format. The table below summarizes the qualitative findings from various preclinical studies.

| Tumor Model | Animal Model | This compound Efficacy Compared to Doxorubicin | Reported Outcomes |

|---|---|---|---|

| Renal Cell Carcinoma (RENCA) | Murine | Superior | Complete Remissions Achieved aacrjournals.org |

| Breast Carcinoma (MDA-MB 435) | Nude Mice | Superior | Complete Remissions Achieved aacrjournals.org |

| Breast Carcinoma (MCF-7) | Nude Mice | Superior | Enhanced Antitumor Efficacy and Reduced Toxicity aacrjournals.org |

| Breast Carcinoma (3366) | Xenograft | More Potent | Enhanced Antitumor Efficacy |

| Ovarian Carcinoma (A2780) | Xenograft | More Potent | Enhanced Antitumor Efficacy |

| Small Cell Lung Cancer (H209) | Xenograft | More Potent | Enhanced Antitumor Efficacy |

| Pancreas Carcinoma (AsPC-1) | Orthotopic | More Potent | Enhanced Antitumor Efficacy |

| Multiple Myeloma (LAGk-1A) | Mice | Significant | Significantly Smaller Tumor Volumes apexbt.com |

The biodistribution of Doxorubicin(6-maleimidocaproyl)hydrazone is fundamentally altered compared to free doxorubicin due to its binding to albumin. This results in a prolonged circulation time and preferential accumulation in tumor tissue via the EPR effect. While the principle of enhanced tumor accumulation is a cornerstone of its design, detailed quantitative biodistribution studies providing specific concentrations of the compound in various organs (liver, spleen, heart, kidneys, etc.) over time in preclinical models are not extensively reported in the available literature. The focus has been on the resulting efficacy and reduced toxicity, particularly cardiotoxicity, which is a significant dose-limiting factor for free doxorubicin.

Pharmacokinetic studies in animal models have confirmed the distinct profile of Doxorubicin(6-maleimidocaproyl)hydrazone compared to doxorubicin. The albumin-bound form of this compound exhibits a significantly larger area under the curve (AUC), a smaller volume of distribution, and lower clearance. researchgate.net This indicates that the prodrug remains predominantly in the circulatory system for a longer duration, allowing for greater accumulation in tumor tissues.

One study reported that at an equivalent dose of 2.5 mg/kg of doxorubicin, the AUC for this compound was 536 h·µM, compared to 1.4 h·µM for doxorubicin. researchgate.net The clearance was approximately 7.9 mL/h/kg for this compound, significantly lower than the approximately 2553 mL/h/kg for doxorubicin. researchgate.net These parameters underscore the prolonged circulation and enhanced bioavailability of the prodrug at the tumor site.

Clinical pharmacokinetic studies in human patients have further substantiated these findings, showing a long mean half-life of 20.1–21.1 hours, a narrow mean volume of distribution of 3.96–4.08 L/m², and a slow mean clearance rate of 0.136–0.152 L/h/m². nih.govasco.org

| Parameter | This compound (Preclinical) | Doxorubicin (Preclinical) | Aldoxorubicin (Clinical) |

|---|---|---|---|

| AUC (at 2.5 mg/kg doxorubicin equivalent) | 536 h·µM researchgate.net | 1.4 h·µM researchgate.net | 1500 h·µg/mL (at 230 mg/m²) asco.org |

| Clearance (CL) | ~7.9 mL/h/kg researchgate.net | ~2553 mL/h/kg researchgate.net | 0.136–0.152 L/h/m² nih.govasco.org |

| Volume of Distribution (Vd) | Data not available | Data not available | 3.96–4.08 L/m² nih.govasco.org |

| Half-life (t1/2) | Data not available | Data not available | 20.1–21.1 hours nih.govasco.org |

| Cmax | Data not available | Data not available | 64 µg/mL (at 230 mg/m²) asco.org |

The stability of the hydrazone linker is pH-dependent, a critical feature for the targeted release of doxorubicin. The linker is designed to be relatively stable at the neutral pH of blood (pH 7.4) and to undergo hydrolysis in the acidic tumor microenvironment (pH < 6.0) or within lysosomes (pH < 5.0) after cellular uptake. nih.govresearchgate.net

Pharmacokinetic data from clinical studies support the in vivo stability of the linker in circulation, as very low levels of free doxorubicin and its metabolite, doxorubicinol, were detected in plasma after administration of aldoxorubicin. nih.govasco.org This indicates that premature cleavage of the linker in the bloodstream is minimal.

However, specific quantitative data on the in vivo half-life of the hydrazone linker in the context of the albumin-bound prodrug and the precise kinetics of doxorubicin release within the tumor microenvironment in preclinical models are not extensively detailed in the reviewed literature. In vitro studies with other hydrazone-linked conjugates have shown efficient release at acidic pH, with over 80% of the drug being released at pH 5.0 over 40 hours, while less than 10% is released at pH 7.4 in the same timeframe. nih.gov

Integration into Advanced Drug Delivery Systems

Bioconjugation to Macromolecular Carriers for Targeted Delivery

The covalent attachment of Doxorubicin(6-maleimidocaproyl)hydrazone to large biomolecules represents a primary strategy for targeted cancer therapy. This approach leverages the specificity of macromolecular carriers to direct the cytotoxic payload to malignant cells, thereby improving the therapeutic index.

Antibody-Drug Conjugates (ADCs) Leveraging Maleimide-Thiol Bioconjugation

Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to cancer cells expressing a specific surface antigen. acs.org The maleimide (B117702) group of Doxorubicin(6-maleimidocaproyl)hydrazone is specifically designed for this purpose, reacting efficiently with thiol (-SH) groups on the antibody to form a stable thioether bond. creativepegworks.com

This conjugation is typically achieved through a Michael addition reaction, which is highly specific for thiols within a pH range of 6.5 to 7.5. To facilitate this, the interchain disulfide bonds within the antibody's structure are often partially reduced using a mild reducing agent, such as dithiothreitol (B142953) (DTT), to generate reactive free thiols without compromising the antibody's integrity. nih.gov

A notable example is the conjugation of Doxorubicin(6-maleimidocaproyl)hydrazone to the chimeric monoclonal antibody BR96. nih.govnih.gov Research has demonstrated that this conjugation process yields an ADC where the doxorubicin (B1662922) payload is stably linked under physiological conditions (neutral pH) but is readily released under the acidic conditions characteristic of intracellular compartments like endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0). nih.govcreativebiolabs.net This pH-dependent cleavage of the hydrazone bond ensures that the active drug is released predominantly inside the target cancer cell following internalization of the ADC, leading to antigen-specific cytotoxicity. nih.govdocumentsdelivered.com

| Condition | pH Level | Linkage Stability | Mechanism of Action | Reference |

|---|---|---|---|---|

| Systemic Circulation | ~7.4 | Stable | Minimizes premature drug release, reducing systemic toxicity. | |

| Endosomal Compartment | 5.0 - 6.5 | Labile | Initiates hydrolysis of the hydrazone bond upon internalization. | creativebiolabs.net |

| Lysosomal Compartment | 4.5 - 5.0 | Highly Labile | Ensures rapid and efficient release of active doxorubicin inside the target cell. | nih.gov |

Peptide-Drug Conjugates and Receptor-Targeted Protein Conjugates

Beyond antibodies, other proteins and peptides can serve as carriers for Doxorubicin(6-maleimidocaproyl)hydrazone, enabling targeting of specific receptors or tissues. A prominent strategy involves its conjugation to serum albumin, the most abundant protein in blood plasma. aacrjournals.org The compound, also referred to as DOXO-EMCH or INNO-206, has been shown to rapidly and selectively bind to the free thiol group of cysteine-34 on circulating albumin. researchgate.net This in situ conjugation creates a macromolecular prodrug that benefits from the long circulatory half-life of albumin and its tendency to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. researchgate.net

Furthermore, albumin can be modified with targeting moieties to direct the conjugate to specific cell types. For instance, Doxorubicin(6-maleimidocaproyl)hydrazone has been conjugated to lactosaminated human albumin (L-HSA), a carrier designed to target hepatocellular carcinoma. nih.gov The lactose (B1674315) moieties on the L-HSA carrier are recognized by asialoglycoprotein receptors, which are highly expressed on the surface of liver cells, thereby facilitating targeted uptake. nih.gov Studies using 13C NMR spectroscopy have confirmed that the maleimide group of the drug derivative reacts with sulfhydryl groups on cysteine residues of the protein carrier to form stable bonds. nih.gov

Ligand-Mediated Targeting Strategies for Enhanced Cellular Internalization

Ligand-mediated targeting involves the use of small molecules or biomolecules (ligands) that bind with high affinity to receptors overexpressed on cancer cells. This strategy enhances the selective uptake, or internalization, of the drug conjugate into the target cells.

The use of lactosaminated human albumin (L-HSA) as a carrier for Doxorubicin(6-maleimidocaproyl)hydrazone is a prime example of ligand-mediated targeting. nih.gov In this system, the lactose molecules function as ligands for the asialoglycoprotein receptor (ASGPR), which is abundant on hepatocytes. Upon binding, the entire L-HSA-drug conjugate is internalized by the liver cells through receptor-mediated endocytosis. Once inside the cell's acidic endosomal and lysosomal compartments, the hydrazone bond is cleaved, releasing doxorubicin to exert its cytotoxic effect. nih.gov This approach not only concentrates the drug in the target organ but also leverages a specific cellular uptake mechanism to enhance therapeutic efficacy.

Encapsulation and Functionalization within Nanoparticle Platforms

Nanoparticle-based drug delivery systems offer another versatile platform for utilizing Doxorubicin(6-maleimidocaproyl)hydrazone. These systems can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its accumulation in tumor tissues.

Liposomal Formulations for Controlled Release and Enhanced Pharmacokinetics

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate therapeutic agents. nih.gov Formulations like pegylated liposomal doxorubicin (PLD) have demonstrated clinical success by altering the drug's distribution and reducing toxic side effects, particularly cardiotoxicity. liposomes.ca Liposomes, typically in the 100-200 nm size range, are too large to escape from normal blood vessels but can extravasate through the leaky vasculature of tumors, leading to passive accumulation. nih.gov

While specific studies detailing the encapsulation of the pre-formed Doxorubicin(6-maleimidocaproyl)hydrazone conjugate are limited, the principles of liposomal delivery are highly applicable. The hydrazone derivative could be loaded into liposomes, which would then serve as the carrier. This approach would combine the benefits of liposomal delivery—such as prolonged circulation and reduced systemic toxicity—with the pH-controlled release mechanism of the hydrazone linker. researchgate.net Upon accumulation of the liposomes in the tumor and subsequent uptake by cancer cells, the acidic intracellular environment would trigger drug release, ensuring a targeted cytotoxic effect. researchgate.net

Polymeric Nanoparticles for Passive and Active Targeting through the EPR Effect

Polymeric nanoparticles, synthesized from biodegradable and biocompatible polymers, are another effective vehicle for doxorubicin delivery. researchgate.net Doxorubicin can be covalently conjugated to the polymer backbone via a hydrazone linker prior to nanoparticle formation. nih.govresearchgate.net For example, doxorubicin-poly(lactic acid) (PLA) prodrugs have been synthesized and formulated into nanoparticles with high drug loading efficiency. researchgate.net

These nanoparticles passively target tumors through the Enhanced Permeability and Retention (EPR) effect. researchgate.netnih.gov The disorganized and leaky blood vessels in tumors allow nanoparticles to enter the tumor tissue, while the poor lymphatic drainage in the tumor microenvironment causes them to be retained, leading to a significant increase in local drug concentration. researchgate.netrsc.org

The pH-sensitive nature of the hydrazone bond is critical to the function of these systems. Studies on various doxorubicin-hydrazone polymeric nanoparticles show a significantly higher rate of drug release at acidic pH (5.0-5.5) compared to physiological pH (7.4). researchgate.netmdpi.com This ensures that the drug remains largely bound to the nanoparticle while in circulation and is preferentially released after the nanoparticle has been taken up by cancer cells into their acidic endosomes and lysosomes. nih.gov

| Polymer System | Typical Size Range | Drug Release Profile | Targeting Mechanism | Reference |

|---|---|---|---|---|

| Poly(lactic acid) (PLA) | 50 - 90 nm | Higher release rate at acidic pH vs. neutral pH. | Passive (EPR Effect) | researchgate.net |

| Poly(β-L-malic acid) (PMLA) | Not Specified | >80% release at pH 5.0 after 40h; ~10% at pH 7.4. | Passive (EPR Effect) / Active (with targeting ligands) | nih.gov |

| N-(2-hydroxypropyl)methacrylamide (HPMA) | Not Specified | Acid-cleavable release in endosomes/lysosomes. | Passive (EPR Effect) | nih.gov |

Hybrid and Inorganic Nanomaterial Systems for Multi-Modal Delivery

The conjugation of Doxorubicin(6-maleimidocaproyl)hydrazone to hybrid and inorganic nanomaterials has given rise to sophisticated systems capable of multi-modal functionalities, combining therapeutic delivery with diagnostic imaging. These platforms leverage the unique physical properties of inorganic materials to offer simultaneous treatment and real-time monitoring.

Gold nanoparticles (AuNPs) have been explored as carriers for doxorubicin-hydrazone conjugates. rsc.org In one such system, AuNPs were stabilized with thiolated methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-SH) and methyl thioglycolate (MTG), with doxorubicin linked via a hydrazone bond to the MTG segments. rsc.org The resulting DOX-conjugated AuNPs not only provide a pH-responsive drug release mechanism but also have the potential to enhance Computed Tomography (CT) imaging contrast and facilitate photothermal cancer therapy, thereby acting as a multi-modal theranostic agent. rsc.org

Magnetic nanoparticles (MNPs), such as those with an iron oxide (Fe3O4) core, represent another significant class of inorganic carriers. nih.govmdpi.com These nanoparticles can be coated with materials like ascorbic acid or enveloped in a hybrid shell of siliceous material and ĸ-carrageenan to which doxorubicin is conjugated. nih.govmdpi.com The magnetic core allows for easy manipulation and targeting via an external magnetic field, while the hydrazone linkage ensures pH-dependent drug release. nih.govmdpi.com This combination enables magnetically targeted drug delivery, enhancing accumulation at the tumor site and potentially serving as contrast agents for magnetic resonance imaging (MRI). nih.gov

| Nanomaterial System | Core Components | Linkage | Multi-Modal Capabilities | Reference |

| Gold Nanoparticles (AuNPs) | Au core, MPEG-SH, Methyl Thioglycolate (MTG) | Hydrazone | pH-Responsive Drug Release, CT Imaging, Photothermal Therapy | rsc.org |

| Magnetic Nanocarriers (AMNCs) | Fe3O4 core, Ascorbic Acid coating | Hydrazone, Carbamate | pH-Responsive Drug Release, Magnetic Targeting | nih.gov |

| Hybrid Magnetic Nanomaterials | Fe3O4 core, Siliceous shell, ĸ-carrageenan | Hydrazone | pH-Responsive Drug Release, Magnetic Targeting | mdpi.com |

Stimuli-Responsive Nanocarriers for Environmentally Triggered Doxorubicin Release

A key feature of systems utilizing the Doxorubicin(6-maleimidocaproyl)hydrazone linker is their inherent stimuli-responsive nature, specifically their sensitivity to pH. pharmacoj.comnih.govpharmacoj.com The hydrazone bond is designed to be stable at the physiological pH of blood circulation (pH 7.4) but undergoes rapid hydrolysis in the acidic environments characteristic of tumor microenvironments (pH ~6.5) and intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). axispharm.comnih.gov This differential stability allows for minimal premature drug release during transit and targeted payload release upon reaching the cancer cells. nih.govadcreview.com

Numerous studies have quantified this pH-dependent release profile. For instance, doxorubicin conjugated to a poly(β-l-malic acid) platform via a hydrazone linker showed that over 80% of the drug was released at pH 5.0 after 40 hours, compared to only 10% release at pH 7.4 in the same timeframe. nih.govmdpi.com Similarly, magnetic hybrid nanocarriers released approximately 80% of their doxorubicin load within 5 hours in acidic conditions (pH 4.2-5.0), while only 25% was released at pH 7.4. mdpi.com Doxorubicin-conjugated gold nanoparticles also demonstrated a dramatically higher release rate at pH 5.3 compared to physiological conditions. rsc.org This acid-triggered release is a cornerstone of the linker's design, aiming to increase drug concentration at the target site while reducing systemic exposure. nih.govnih.gov

Beyond pH, other stimuli have been incorporated into these delivery systems. Elastin-like polypeptide (ELP) conjugates of doxorubicin, connected via maleimide-activated hydrazone linkers, are thermoresponsive. duke.edu These polymers can be designed to accumulate at tumor sites through hyperthermia, adding a layer of spatial and temporal control over the pH-mediated drug release. duke.edu

| Nanocarrier System | Stimulus | Release Profile (Acidic pH vs. Neutral pH) | Timeframe | Reference |

| Poly(β-l-malic acid) Conjugate | pH | >80% at pH 5.0 vs. 10% at pH 7.4 | 40 hours | nih.govmdpi.com |

| Hybrid Magnetic Nanocarriers | pH | ~80% at pH 4.2-5.0 vs. 25% at pH 7.4 | 5 hours | mdpi.com |

| Mesoporous Silica Nanoparticles | pH | 40% at pH 5.3 vs. 5% at pH 7.4 | 24 hours | mdpi.compreprints.org |

| Elastin-Like Polypeptide (ELP) Conjugate | pH & Temperature | ~80% release at pH 4.0 | 72 hours | duke.edu |

Linker Chemistry and Engineering in Conjugate Design

The Doxorubicin(6-maleimidocaproyl)hydrazone linker is a sophisticated chemical tool whose effectiveness hinges on the precise chemistry of its two functional ends: the maleimide group for conjugation and the hydrazone bond for payload release. nih.govaacrjournals.org

Optimization of Maleimide-Thiol Click Reaction Parameters for Conjugation Efficiency

The conjugation of the linker to a carrier molecule, such as an antibody or nanoparticle, typically occurs via a Michael addition reaction between the maleimide group and a thiol (sulfhydryl) group present on the carrier. mdpi.comnih.gov The efficiency of this "click" reaction is critical for producing a well-defined and potent conjugate. kinampark.com

Several parameters must be optimized to ensure high conjugation efficiency. The availability of reactive thiol groups on the carrier is paramount. nih.gov For monoclonal antibodies, this often requires the controlled reduction of native interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) to generate a consistent number of reactive thiols. nih.gov The stoichiometric ratio of the maleimide-linker-drug construct to the available thiol groups on the carrier is another crucial factor. kinampark.com Studies on nanoparticle conjugation have shown that as the molar ratio of ligand to maleimide increases, surface saturation of the nanoparticle can become a limiting factor, leading to decreased efficiency and wasteful use of the ligand. kinampark.com Therefore, identifying the optimal molar ratio is essential for maximizing conjugation and ensuring a well-characterized surface density of the targeting ligand. kinampark.com Reaction time and temperature also influence the outcome, with higher temperatures potentially increasing the rate of unwanted side reactions like hydrolysis of the maleimide group. kinampark.com

| Parameter | Description | Importance for Efficiency | Reference |

| Thiol Availability | Number of reactive -SH groups on the carrier. | A prerequisite for the reaction; often requires controlled reduction of disulfides. | nih.gov |

| Stoichiometric Ratio | Molar ratio of maleimide-linker to carrier thiols. | Affects reaction kinetics and prevents waste; surface saturation can be a limiting factor. | kinampark.com |

| Reaction Time | Duration of the conjugation reaction. | Needs to be sufficient for completion without allowing for significant side reactions. | kinampark.com |

| Temperature & pH | Conditions of the reaction buffer. | Affects reaction rate and stability of the maleimide group, which can undergo hydrolysis. | kinampark.com |

Fine-Tuning Linker Stability and Cleavability for Optimal Drug Release Profile

The ideal linker must strike a delicate balance: it must be stable enough to prevent premature drug release in circulation, yet be readily cleavable under specific conditions at the target site. nih.gov For Doxorubicin(6-maleimidocaproyl)hydrazone, this involves the stability of both the maleimide-thiol adduct and the acid-labile hydrazone bond. nih.govnih.gov

The thiosuccinimide bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, particularly through exchange with abundant biological thiols like glutathione (B108866). nih.govd-nb.info This can lead to deconjugation and loss of the targeting moiety. nih.gov Strategies to mitigate this include designing maleimides that undergo a subsequent, stabilizing transcyclization reaction, effectively "locking" the thioether bond and preventing its reversal. nih.gov

The acylhydrazone bond's stability is highly pH-dependent, which is its key therapeutic advantage. axispharm.com It is relatively stable at the neutral pH of blood but hydrolyzes efficiently at the lower pH of lysosomes. nih.govnih.gov The precise rate of hydrolysis can be fine-tuned by altering the chemical structure of the linker. For example, studies have shown that the length of the linker can impact release kinetics, with a shorter linker leading to a higher release rate in one study of ELP-Dox conjugates. duke.edu However, the stability of hydrazone linkers can be variable, and some have shown discrepancies between their stability in buffer versus plasma, indicating that plasma components may influence the hydrolysis rate. cam.ac.uk

| Linker Bond | Desired Property | Factors Influencing Property | Key Challenge | Reference |

| Thiosuccinimide (from Maleimide-Thiol) | High stability in circulation | Structure of the maleimide derivative | Retro-Michael reaction (thiol exchange) | nih.govd-nb.info |

| Acylhydrazone | Stable at pH 7.4, Labile at pH < 6.0 | pH, Linker length, Linker chemical structure | Variable plasma stability | duke.edunih.govcam.ac.uk |

Design and Synthesis of Multi-Functional Linkers for Advanced Conjugates

The synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone involves the reaction of doxorubicin with 6-maleimidocaproic acid hydrazide (EMCH). aacrjournals.org This reaction forms the acid-sensitive hydrazone bond at the C-13 keto position of the doxorubicin molecule. aacrjournals.orgnih.gov This bifunctional linker provides a thiol-reactive handle (maleimide) and a pH-sensitive release mechanism (hydrazone).

Advanced conjugate design focuses on creating multi-functional linkers that incorporate additional features to further enhance therapeutic efficacy. This can involve designing linkers that are responsive to multiple stimuli. For example, a linker could be engineered to contain both a pH-sensitive hydrazone and an enzyme-cleavable peptide sequence (e.g., Val-Cit), which is recognized by lysosomal proteases like cathepsin B. nih.gov Such a dual-sensitive linker would require both an acidic pH and the presence of specific enzymes for drug release, potentially increasing tumor cell specificity.

Another strategy involves incorporating self-immolative spacers or moieties that respond to the reducing environment inside a cell. mdpi.com For instance, disulfide bonds can be integrated into the linker structure, which are cleaved by high intracellular concentrations of glutathione, triggering a cascade that releases the active drug. mdpi.com Furthermore, linkers can be designed to include imaging agents, solubility enhancers, or components that facilitate endosomal escape, creating highly sophisticated, all-in-one constructs for targeted therapy and diagnosis.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Conjugate Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a drug conjugate interacts with its biological environment. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the system over time, revealing information about binding stability, conformational changes, and the influence of the surrounding environment.

Ligand-Receptor Binding Simulations for Targeted Delivery Mechanisms

The primary targeting mechanism of DOXO-EMCH in vivo is its covalent attachment to circulating serum albumin. The maleimide (B117702) moiety of the linker reacts with the free thiol group of the Cysteine-34 residue of albumin. nih.govresearchgate.net Molecular docking and MD simulations would be the ideal tools to investigate the specifics of this interaction.

While specific docking studies for the this compound conjugate with albumin are not prevalent in the literature, studies on the interaction of doxorubicin (B1662922) with serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) have been performed. mdpi.com These studies can provide a foundational understanding of the non-covalent interactions that might occur between the doxorubicin part of the conjugate and the protein.

Illustrative Data from Molecular Docking of Doxorubicin with Serum Albumin:

| Parameter | Value | Reference |

|---|---|---|

| Binding Site | Subdomain IIA (Sudlow's Site I) | mdpi.com |

| Interacting Residues | Arg218, Lys199 | mdpi.com |

| Binding Energy (ΔG) | -9.1 kcal/mol | mdpi.com |

This table illustrates typical data obtained from molecular docking studies of doxorubicin with serum albumin and does not represent a specific study on the this compound conjugate.

In Silico Modeling of Doxorubicin Moiety Interaction with DNA and Topoisomerase

The cytotoxic effect of doxorubicin stems from its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair. medchemexpress.commedchemexpress.com After the this compound conjugate releases the active doxorubicin payload within the acidic environment of a tumor or inside a cancer cell, the doxorubicin moiety is expected to exert its known mechanism of action. nih.govresearchgate.net

Numerous computational studies have modeled the interaction of free doxorubicin with DNA and topoisomerase II. nih.govnih.govmdpi.comnih.govresearchgate.netscielo.brresearchgate.net MD simulations have shown that doxorubicin predominantly stacks on the terminal bases of DNA duplexes and can also bind to the minor groove. nih.gov Potential of mean force calculations have indicated that while intercalation is energetically favorable, it requires overcoming a significant energy barrier. nih.gov These simulations also suggest that doxorubicin spontaneously intercalates into bent nucleosomal DNA due to increased torsional stress. nih.gov

Molecular docking studies have identified key interactions between doxorubicin and the topoisomerase II-DNA complex. These models show the planar anthracycline ring of doxorubicin intercalating between DNA base pairs, while other parts of the molecule form hydrogen bonds with both the enzyme and the DNA. nih.govmdpi.comresearchgate.net

It is important to note that these simulations have been performed with the parent doxorubicin. The presence of the hydrolyzed linker remnant on the doxorubicin molecule released from this compound could potentially influence its binding affinity and interaction with DNA and topoisomerase II, a subject that would require specific in silico modeling of this modified doxorubicin derivative.

Simulation of Intracellular Trafficking Pathways and Release Dynamics

After cellular uptake, drug-carrier conjugates are typically trafficked through the endo-lysosomal pathway, where the pH becomes progressively more acidic. acs.org This acidic environment is crucial for the cleavage of the hydrazone linker in this compound, leading to the release of doxorubicin. nih.govresearchgate.net

MD simulations could, in principle, model the behavior of the this compound-albumin conjugate as it is taken up by a cell and trafficked through endosomes. Such simulations could provide insights into the stability of the conjugate in these environments and the dynamics of doxorubicin release as a function of pH. However, such specific simulations for this compound are not found in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, electronic structure, and reactivity. These methods could provide a deep understanding of the conformational preferences of this compound and the mechanism of its linker hydrolysis.

Conformational Analysis and Energetic Landscapes of the Conjugate

The three-dimensional structure and conformational flexibility of this compound are critical to its function. Quantum chemical calculations could be used to determine the most stable conformations of the conjugate and the energy barriers between them. This would involve mapping the potential energy surface of the molecule by systematically varying its rotatable bonds. Such an analysis would reveal the preferred shapes of the conjugate in different environments, which could influence its binding to albumin and its transport properties. While general quantum chemical studies have been conducted on some hydrazone derivatives to determine their geometric and electronic parameters, researchgate.netresearchgate.netscirp.orgscilit.com specific studies providing a detailed conformational analysis and energetic landscape for this compound are not available.

Illustrative Electronic Parameters from Quantum Chemical Calculations on Hydrazone Derivatives:

| Parameter | Description | Typical Focus of Study |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Relates to the ability to donate electrons |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |

This table provides examples of parameters that would be calculated in a quantum chemical study of this compound to understand its electronic structure and reactivity.

Reaction Pathway Modeling for Linker Hydrolysis and Enzymatic Cleavage

The key feature of this compound is its acid-sensitive hydrazone linker. The hydrolysis of this linker is a chemical reaction that can be modeled using quantum chemical methods to understand its mechanism in detail. Such modeling would involve calculating the energies of the reactants, transition states, and products for the hydrolysis reaction. This would allow for the determination of the activation energy, which is related to the reaction rate.

These calculations could be performed for the reaction under different pH conditions to provide a theoretical basis for the observed pH-dependent release of doxorubicin. While the acid-catalyzed hydrolysis of hydrazones is a well-understood chemical principle, nih.govrevhipertension.com detailed reaction pathway modeling for the specific (6-maleimidocaproyl)hydrazone linker in this compound has not been reported in the literature. Furthermore, while some linkers in drug conjugates are designed for enzymatic cleavage, the primary cleavage mechanism for the hydrazone linker in this compound is acid hydrolysis. nih.gov

In Silico Prediction and Modeling of Preclinical Pharmacokinetic Profiles

Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the in silico prediction and modeling of the preclinical pharmacokinetic profiles of Doxorubicin(6-maleimidocaproyl)hydrazone. The development of this prodrug, also known as this compound or aldoxorubicin, was conceptually guided by established principles of medicinal chemistry, including the use of a maleimide group for covalent binding to circulating albumin and an acid-sensitive hydrazone linker for pH-dependent drug release in the tumor microenvironment. nih.govnih.govnih.gov

While computational tools and ADME (absorption, distribution, metabolism, and excretion) prediction models are standard in modern drug discovery, specific theoretical predictions and associated data tables for Doxorubicin(6-maleimidocaproyl)hydrazone prior to its preclinical and clinical evaluations are not available in the public domain. The design rationale suggests that theoretical considerations were made to optimize its pharmacokinetic properties, aiming for a longer circulation half-life and tumor-specific release of doxorubicin. nih.govnih.gov However, the specific computational outputs, such as predicted clearance rates, volume of distribution, or plasma protein binding affinity beyond the intended covalent linkage to albumin, have not been published.

Research on similar doxorubicin-hydrazone prodrugs and albumin-binding drug delivery systems often involves computational studies to predict properties like bond stability, hydrolysis rates at different pH values, and interactions with carrier proteins. acs.orgresearchgate.net For Doxorubicin(6-maleimidocaproyl)hydrazone, the focus of published research has been on the empirical results from preclinical and clinical pharmacokinetic studies rather than the initial in silico modeling phase. nih.govaacrjournals.org These clinical studies have confirmed the long plasma half-life of the prodrug, which is consistent with the design strategy of utilizing albumin as a natural carrier. aacrjournals.org

Without access to the initial drug design and computational modeling data, which is often proprietary, a detailed account of the in silico predicted pharmacokinetic profile cannot be provided.

Future Directions and Emerging Research Avenues

Development of Novel Bioconjugation Chemistries for Enhanced Specificity

The initial design of Doxorubicin(6-maleimidocaproyl)hydrazone utilizes a hydrazone linker, which is cleaved under the acidic conditions characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes. nih.gov This pH-dependent release mechanism was a foundational strategy in the development of targeted doxorubicin (B1662922) delivery. benthamopenarchives.com However, the field of bioconjugation has since progressed, with a focus on developing next-generation linkers that offer even greater stability in systemic circulation and more specific release at the target site.

Future research is poised to explore the integration of Doxorubicin(6-maleimidocaproyl)hydrazone with more sophisticated linker technologies. One promising area is the development of enzyme-cleavable linkers. These linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins or matrix metalloproteinases. acs.org The incorporation of a dipeptide sequence, like valine-citrulline, into the linker structure could allow for cathepsin B-mediated cleavage, a mechanism that has been successfully employed in other antibody-drug conjugates (ADCs). nih.gov This would add a layer of specificity beyond the pH-sensitivity of the hydrazone bond, potentially reducing off-target toxicity.

Moreover, advancements in site-specific conjugation techniques are moving away from the stochastic conjugation to lysine (B10760008) or cysteine residues on antibodies. These newer methods allow for the attachment of the drug-linker complex at a precise location on the antibody, resulting in a more homogeneous product with a defined drug-to-antibody ratio (DAR). mdpi.com Exploring these advanced conjugation methods with Doxorubicin(6-maleimidocaproyl)hydrazone could lead to immunoconjugates with improved pharmacokinetic properties and a wider therapeutic window.

| Linker Technology | Cleavage Mechanism | Potential Advantage for Doxorubicin(6-maleimidocaproyl)hydrazone Conjugates |

| Hydrazone (current) | Acid-labile (low pH) | Simple, effective in acidic tumor microenvironments |

| Enzyme-cleavable (e.g., Val-Cit) | Protease-mediated (e.g., Cathepsin B) | Increased specificity due to enzyme overexpression in tumors |

| Disulfide | Reduction-sensitive | Exploits the higher glutathione (B108866) concentration inside cells |

| Click Chemistry | Bioorthogonal reaction | Precise and efficient site-specific conjugation |

Exploration of Doxorubicin(6-maleimidocaproyl)hydrazone in Non-Oncological Preclinical Research

To date, the preclinical and clinical development of Doxorubicin(6-maleimidocaproyl)hydrazone has been overwhelmingly focused on its application in oncology. nih.govunito.it This is a logical consequence of doxorubicin's well-established role as a potent anticancer agent. However, the underlying principles of targeted drug delivery, which this compound exemplifies, have potential applications in other disease areas characterized by localized inflammation or specific cellular targets.

One area of potential, though currently unexplored, is in the treatment of severe inflammatory and autoimmune diseases. Certain inflammatory conditions create localized acidic microenvironments, which could theoretically trigger the cleavage of the hydrazone linker and release of doxorubicin. Doxorubicin has known immunomodulatory effects, and by targeting its delivery to sites of inflammation, it might be possible to achieve a therapeutic effect with reduced systemic toxicity. While some hydrazone derivatives have been investigated for their anti-inflammatory properties, specific research into Doxorubicin(6-maleimidocaproyl)hydrazone for these indications is lacking. clinicaltrials.gov

Another speculative avenue is in cardiovascular research, particularly in the context of targeted therapies for atherosclerosis. The inflammatory component of atherosclerotic plaques could present a target for localized drug delivery. A preclinical study has shown that the (6-maleimidocaproyl)hydrazone derivative of doxorubicin exhibits reduced cardiotoxicity compared to free doxorubicin, a significant finding considering doxorubicin's known cardiac side effects. news-medical.net This improved cardiac safety profile could make it a more viable candidate for exploration in cardiovascular diseases, should a relevant targeting strategy be identified. However, it must be emphasized that this remains a hypothetical application with no direct preclinical evidence to date.

Integration with Combination Therapeutic Strategies in Preclinical Models

The future of cancer treatment is increasingly moving towards combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. Preclinical studies involving Doxorubicin(6-maleimidocaproyl)hydrazone in combination with other therapeutic agents are a logical next step in its development.

One promising approach is to combine Doxorubicin(6-maleimidocaproyl)hydrazone with targeted therapies that inhibit specific signaling pathways crucial for tumor growth and survival. For instance, combining it with inhibitors of growth factor receptors (e.g., EGFR, HER2) or downstream signaling molecules (e.g., PI3K, MEK) could lead to synergistic antitumor effects. The rationale is that while the doxorubicin payload induces DNA damage, the targeted agent would simultaneously block the cancer cells' ability to repair this damage or to proliferate.

Furthermore, the immunomodulatory effects of doxorubicin could be harnessed by combining Doxorubicin(6-maleimidocaproyl)hydrazone with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). The targeted release of doxorubicin in the tumor could induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for an anti-tumor immune response, which could then be amplified by the checkpoint inhibitor. Preclinical studies with other doxorubicin prodrugs have suggested the potential for synergistic effects when combined with other agents, providing a strong basis for exploring such combinations with Doxorubicin(6-maleimidocaproyl)hydrazone in various xenograft and syngeneic tumor models.

| Combination Strategy | Rationale | Preclinical Model Type |

| With Targeted Therapy (e.g., Kinase Inhibitors) | Dual attack on DNA damage and cell signaling pathways | Xenograft models of relevant cancer types |

| With Immunotherapy (e.g., Checkpoint Inhibitors) | Induction of immunogenic cell death to enhance anti-tumor immunity | Syngeneic tumor models with competent immune systems |

| With Anti-angiogenic Agents | Targeting both tumor cells and their blood supply | Orthotopic or metastatic tumor models |

Advances in Preclinical Imaging Modalities for Real-time Biodistribution and Target Engagement

A critical aspect of developing targeted therapies is understanding their in vivo behavior. Advances in preclinical imaging offer powerful tools to non-invasively monitor the biodistribution, target engagement, and therapeutic response of conjugates like Doxorubicin(6-maleimidocaproyl)hydrazone in real-time.

Positron Emission Tomography (PET) is a highly sensitive imaging modality that can provide quantitative information on the distribution of a radiolabeled compound throughout the body. By chelating a positron-emitting radionuclide (e.g., ⁶⁴Cu, ⁸⁹Zr) to an antibody or carrier conjugated with Doxorubicin(6-maleimidocaproyl)hydrazone, researchers can track its accumulation in tumors and other organs over time. A study involving gold nanorods conjugated with doxorubicin via a hydrazone bond demonstrated the feasibility of using PET imaging to assess in vivo biodistribution. This approach could be adapted to directly visualize and quantify the tumor-targeting efficiency and off-target accumulation of Doxorubicin(6-maleimidocaproyl)hydrazone conjugates.

Fluorescence imaging is another valuable tool, particularly for assessing target engagement at a cellular level. Doxorubicin itself is fluorescent, which allows for microscopic visualization of its uptake and intracellular localization. By conjugating near-infrared (NIR) fluorescent dyes to the carrier molecule, in vivo optical imaging can be used to track the biodistribution of the conjugate in small animal models. This can provide valuable information on the kinetics of tumor accumulation and clearance from normal tissues.

These advanced imaging techniques can provide crucial data to guide the optimization of Doxorubicin(6-maleimidocaproyl)hydrazone conjugates, including the selection of the best targeting moieties and the most effective linker chemistries.

Applications of Artificial Intelligence and Machine Learning in Conjugate Design and Optimization

The complexity of designing and optimizing drug-linker-carrier conjugates presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies that can accelerate and rationalize this process.

In the context of Doxorubicin(6-maleimidocaproyl)hydrazone, AI and ML algorithms can be applied to several aspects of its development. For instance, machine learning models can be trained on large datasets of linker structures and their corresponding stability and cleavage kinetics to predict the performance of novel linkers. This could enable the in silico design of next-generation hydrazone-based or other cleavable linkers with optimized pH-sensitivity or enzyme-cleavability profiles, reducing the need for extensive experimental screening.

Furthermore, AI can be used to analyze complex biological data to identify novel targets for which Doxorubicin(6-maleimidocaproyl)hydrazone could be adapted. By integrating genomic, proteomic, and clinical data, ML models can predict which patient populations are most likely to respond to a particular targeted therapy.

Generative AI models are also being developed to design entirely new molecular entities, including linkers and even drug payloads. By defining desired properties such as stability, solubility, and target affinity, these models can propose novel chemical structures that can then be synthesized and tested. The application of these computational tools to Doxorubicin(6-maleimidocaproyl)hydrazone could lead to the development of highly optimized and personalized cancer therapies.

| AI/ML Application | Objective | Potential Impact on Doxorubicin(6-maleimidocaproyl)hydrazone |

| Predictive Modeling of Linker Properties | To forecast linker stability, cleavage kinetics, and solubility | Rapid in silico screening and design of improved linkers |

| Target Identification and Biomarker Discovery | To identify new cancer targets and patient stratification biomarkers | Expansion of therapeutic applications and personalized medicine |

| Generative Design of Novel Conjugates | To create new linker and payload structures with desired properties | Development of next-generation conjugates with enhanced efficacy |

| Prediction of Pharmacokinetics and Toxicity | To model the in vivo behavior and potential side effects of new conjugates | Improved preclinical to clinical translation and safety profiles |

Q & A

Q. What is the rationale for using a (6-maleimidocaproyl)hydrazone linker in doxorubicin conjugates?

The hydrazone linker is acid-labile, enabling pH-dependent drug release in lysosomes (pH 4–5) or tumor microenvironments (pH 5.0–6.5). This design minimizes systemic toxicity by stabilizing the conjugate in circulation (pH 7.4) while allowing targeted intracellular release. The maleimide group facilitates covalent binding to thiol-containing carriers (e.g., albumin, antibodies) via Michael addition, improving tumor accumulation .

Q. How does DOXO-EMCH improve the therapeutic index compared to free doxorubicin?

this compound binds to endogenous albumin via cysteine-34, prolonging circulation time and exploiting the enhanced permeability and retention (EPR) effect in tumors. Preclinical studies show reduced cardiotoxicity and mitochondrial damage compared to free doxorubicin, attributed to slower release kinetics and reduced exposure to healthy tissues .

Q. What methodologies are used to assess the stability of this compound in physiological conditions?

- In vitro stability: Incubate the conjugate in buffers mimicking plasma (pH 7.4) and lysosomal (pH 5.0) conditions, then quantify free doxorubicin via HPLC-MS/MS .

- In vivo pharmacokinetics: Measure plasma concentrations of albumin-bound this compound and released doxorubicin using LC-MS, with compartmental modeling to calculate clearance and volume of distribution .

Q. What cell lines and assays validate the cytotoxicity of this compound conjugates?

- Cell lines: MDA-MB-468 (breast cancer), U937 (leukemia), and A2770 (ovarian cancer) are standard models for testing antiproliferative activity .

- Assays: MTT or ATP-based viability assays under acidic (pH 5.0) and neutral (pH 7.4) conditions to confirm pH-dependent efficacy .

Advanced Research Questions

Q. How can researchers optimize the maleimide-thiol conjugation efficiency for antibody-drug conjugates (ADCs)?

- Controlled reduction: Use dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate 2–4 free thiols per antibody, avoiding over-reduction that destabilizes mAbs .

- Purification: Remove excess linker and unreacted doxorubicin using size-exclusion chromatography or Bio-Beads to ensure consistent drug-to-antibody ratios (DAR) .

Q. What experimental strategies resolve contradictions in hydrazone linker stability across studies?

Discrepancies arise from variations in conjugation chemistry (e.g., maleimide vs. amide derivatives) and assay conditions. To address:

- Compare linker stability in human serum vs. rodent serum, as human albumin has higher cysteine-34 reactivity .

- Use fluorescence quenching or Förster resonance energy transfer (FRET) to monitor real-time drug release in 3D tumor spheroids .

Q. How do mitochondrial toxicity profiles of this compound and free doxorubicin differ in chronic models?

- Assays: Measure mtDNA copy numbers (qPCR), cytochrome c oxidase activity (spectrophotometry), and superoxide levels (dihydroethidium staining) in cardiac tissue.

- Findings: this compound (1.1 mg/kg) preserves mtDNA content (74% of controls) and reduces superoxide production (347% vs. 787% for doxorubicin) in rat models, confirming lower cardiotoxicity .

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models predict tumor response to this compound?

- Mechanistic modeling: Incorporate albumin binding, EPR-driven tumor uptake, and pH-dependent release rates to simulate intratumoral doxorubicin concentrations .

- Validation: Corrogate model predictions with in vivo efficacy data from xenografts (e.g., sarcoma, pancreatic carcinoma) and compare to free doxorubicin .

Q. Why do some this compound immunoconjugates (e.g., BR96-DOX) show limited clinical efficacy despite preclinical promise?

- Antigen heterogeneity: Lewis Y (targeted by BR96) is expressed in normal tissues, leading to off-target toxicity and dose limitations .

- Linker instability: Premature hydrolysis in circulation reduces tumor-specific payload delivery. Solutions include optimizing hydrazone substitution or switching to protease-cleavable linkers .

Methodological Tables

Q. Table 1. Key Parameters for this compound Conjugation and Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。